Teneligliptin Carboxylic Acid
Description
Properties
Molecular Formula |
C₁₉H₂₅N₅O₂ |
|---|---|
Molecular Weight |
355.43 |
Synonyms |
(2S,4S)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic Acid; Teneligliptin Impurity E |
Origin of Product |
United States |
Chemical Genesis and Biotransformation Pathways of Teneligliptin Carboxylic Acid
Enzymatic Pathways of Formation in Pre-clinical Biological Systems
The primary metabolism of teneligliptin in preclinical species is orchestrated by cytochrome P450 (CYP) enzymes, specifically CYP3A4, and flavin-containing monooxygenases (FMOs), particularly FMO3. semanticscholar.orgresearchgate.net In vivo and in vitro studies in preclinical models, including rats, dogs, and monkeys, have identified several metabolites, with the most abundant being teneligliptin sulfoxide (B87167) (M1). semanticscholar.orgnih.gov
| Enzyme Family | Specific Enzyme | Role in Teneligliptin Metabolism | Observed Metabolites |
|---|---|---|---|
| Cytochrome P450 | CYP3A4 | Oxidative metabolism | Teneligliptin Sulfoxide (M1) and other oxidative metabolites |
| Flavin-containing Monooxygenase | FMO3 | Oxidative metabolism | Teneligliptin Sulfoxide (M1) |
| Hydrolases (Hypothetical) | Not specified | Potential hydrolysis of the amide bond | Teneligliptin Carboxylic Acid (Hypothesized) |
Non-Enzymatic Degradation Pathways of Teneligliptin Leading to Carboxylic Acid Formation
Forced degradation studies provide insights into the potential non-enzymatic pathways that could lead to the formation of this compound. These studies subject the drug substance to various stress conditions, such as acid, base, oxidation, heat, and light, to identify potential degradation products.
Studies on teneligliptin have shown that it is susceptible to degradation under basic, oxidative, and thermal stress conditions. d-nb.inforesearchgate.net While these studies have identified several degradation products, the explicit identification of "this compound" is not consistently reported. However, hydrolysis of the amide linkage under basic conditions is a chemically feasible route for the formation of a carboxylic acid derivative. The presence of a nucleophile, such as a hydroxide ion, can facilitate the cleavage of the amide bond, yielding a carboxylate and an amine.
| Stress Condition | Degradation Observed | Potential for Carboxylic Acid Formation | Identified Degradation Products |
|---|---|---|---|
| Acidic (e.g., 0.1N HCl) | No significant degradation | Low | Not specified |
| Basic (e.g., 0.1N NaOH) | Degradation observed | High (via amide hydrolysis) | Various unspecified degradation products researchgate.net |
| Oxidative (e.g., H2O2) | Degradation observed | Possible, but less direct | Various unspecified degradation products d-nb.inforesearchgate.net |
| Thermal | Degradation observed | Possible | Various unspecified degradation products d-nb.inforesearchgate.net |
| Photolytic | No significant degradation | Low | Not specified |
Comparative Analysis of Formation Mechanisms Across Different Biological Matrices (Non-Human)
Data on the comparative metabolism of teneligliptin across different preclinical species, such as rats, dogs, and monkeys, indicates that the primary metabolic pathways are generally similar, involving oxidation by CYP3A4 and FMOs. researchgate.net However, quantitative differences in the metabolite profiles among species are likely to exist due to variations in enzyme expression and activity.
Specific data on the differential formation of this compound across these species is not available in the current literature. Such a comparative analysis would require dedicated in vivo and in vitro studies using liver microsomes and hepatocytes from different preclinical species to quantify the extent of amide hydrolysis. Without such direct comparative data, any statements on species-specific differences in the formation of this compound would be speculative.
| Preclinical Species | Primary Metabolic Pathways | Key Metabolites Identified | Reported Formation of this compound |
|---|---|---|---|
| Rat | Oxidation (CYP3A4, FMOs) | Teneligliptin Sulfoxide (M1) | Not explicitly reported |
| Dog | Oxidation (CYP3A4, FMOs) | Not explicitly detailed in available literature | Not explicitly reported |
| Monkey | Oxidation (CYP3A4, FMOs) | Not explicitly detailed in available literature | Not explicitly reported |
Advanced Analytical Methodologies for Detection, Quantification, and Characterization of Teneligliptin Carboxylic Acid
Chromatographic Separation Techniques for Isolation and Purity Assessment
Chromatographic methods are the cornerstone for separating Teneligliptin Carboxylic Acid from the active pharmaceutical ingredient (API), other related substances, and degradation products. The choice of technique is dictated by the required resolution, sensitivity, and speed of analysis.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP) mode, is the most widely employed technique for the analysis of Teneligliptin and its impurities. ijtsrd.comrjptonline.orgglobalresearchonline.netijbpas.com Method development focuses on optimizing chromatographic parameters to achieve adequate separation (resolution) between Teneligliptin, this compound, and other potential impurities.
Key aspects of RP-HPLC method development include the selection of a stationary phase, typically a C18 column, and the optimization of the mobile phase composition. ijtsrd.comrjptonline.orgnih.gov The mobile phase often consists of an aqueous buffer (such as phosphate (B84403) or trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). rjptonline.orgglobalresearchonline.netnih.gov The pH of the buffer and the ratio of organic to aqueous components are fine-tuned to control the retention times and achieve baseline separation of all compounds of interest. Detection is commonly performed using a UV detector at a wavelength where Teneligliptin exhibits maximum absorbance, typically around 245-249 nm. rjptonline.orgijbpas.com
Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. ijtsrd.comrjptonline.org This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. rjptonline.orgglobalresearchonline.net For instance, linearity is established by analyzing a series of standard solutions across a concentration range (e.g., 10 to 50 µg/ml), with correlation coefficients (r²) expected to be ≥0.999. rjptonline.orgijbpas.com
Table 1: Examples of RP-HPLC Conditions for the Analysis of Teneligliptin and Related Impurities
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Cosmosil C18 (250mm x 4.6mm, 5µm) ijtsrd.com | Kromasil C18 (150mm x 4.6mm, 5.0µm) rjptonline.org | Grace Smart C18 (250mm x 4.6mm, 5µm) globalresearchonline.net |
| Mobile Phase | Methanol:Phosphate buffer pH 3 (70:30 v/v) ijtsrd.com | Acetonitrile, water, trifluoroacetic acid rjptonline.org | 0.05M KH2PO4 pH 4.0:Acetonitrile (80:20 v/v) globalresearchonline.net |
| Flow Rate | 1.0 ml/min | 1.0 ml/min rjptonline.org | 1.0 ml/min globalresearchonline.net |
| Detection (UV) | 246 nm ijtsrd.com | 245 nm rjptonline.org | 242 nm globalresearchonline.net |
| Teneligliptin RT | 4.2 min ijtsrd.com | 11.2 min rjptonline.org | 7.4 min globalresearchonline.net |
Note: Retention Times (RT) are specific to the given method and will differ for this compound.
Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures than conventional HPLC systems. This technology offers significant advantages for analyzing complex mixtures containing closely related impurities like this compound. researchgate.netresearchgate.net
The primary benefits of UPLC include significantly improved resolution, faster analysis times, and increased sensitivity. researchgate.net The enhanced resolving power allows for better separation of structurally similar compounds, which might co-elute in an HPLC system. In the context of stability studies, UPLC coupled with mass spectrometry is particularly powerful for identifying and characterizing degradation products formed under various stress conditions (acidic, basic, oxidative). researchgate.netresearchgate.net For instance, a UPLC system using an Acquity BEH C18 column (1.7 µm) can achieve superior separation of degradants, facilitating their subsequent identification. researchgate.net
Gas Chromatography for Related Volatile Impurities and Degradants (Indirect Relevance)
Static headspace GC is a standard technique for the identification and quantification of these organic volatile impurities (OVIs). nih.gov This method ensures that the levels of potentially toxic residual solvents are below the safety limits prescribed by regulatory bodies. While GC does not detect this compound, its application is essential for a comprehensive quality control strategy, ensuring the purity of the API with respect to volatile components. nih.govnsf.gov
Mass Spectrometric Approaches for Structural Identification and Quantification
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of pharmaceutical impurities. When coupled with a chromatographic separation technique (LC-MS), it provides definitive identification.
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used for the structural confirmation of compounds. mdpi.com In an LC-MS/MS system, after chromatographic separation, the analyte of interest, such as this compound, is ionized (e.g., via electrospray ionization - ESI) and enters the mass spectrometer. researchgate.net
The first stage of the mass spectrometer (MS1) is set to select the molecular ion (precursor ion) of the target compound. For Teneligliptin, the protonated molecular ion ([M+H]⁺) is observed at an m/z of 427.2. researchgate.netnih.gov The selected precursor ion is then directed into a collision cell, where it is fragmented by collision with an inert gas. The resulting fragment ions (product ions) are analyzed in the second stage of the mass spectrometer (MS2). mdpi.com
This fragmentation pattern is unique to the molecule's structure and serves as a highly specific fingerprint for identification. tamu.edu Analysis of the fragmentation patterns of Teneligliptin degradation products has revealed characteristic product ions at m/z values such as 375.72, 354.30, and 310.30, which help in elucidating the structure of the degradants. researchgate.net A similar approach applied to the precursor ion of this compound would yield a specific set of product ions, confirming its identity unequivocally.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements of ions, typically to within 5 parts per million (ppm) of the theoretical mass. azolifesciences.com This high accuracy allows for the unambiguous determination of a molecule's elemental formula, a critical step in identifying unknown impurities. nih.gov
Unlike nominal mass spectrometry, which provides integer masses, HRMS can distinguish between ions that have the same nominal mass but different elemental compositions (isobars). nih.gov For this compound, which has a chemical formula of C19H25N5O2, the theoretical monoisotopic mass of its protonated ion ([M+H]⁺) can be calculated with high precision. allmpus.com An HRMS instrument would measure this mass, and if the experimental value matches the theoretical value within a narrow tolerance, it provides strong evidence for the assigned elemental formula, thereby confirming the compound's identity. azolifesciences.com
Table 2: Hypothetical HRMS Data for this compound ([M+H]⁺)
| Parameter | Value |
|---|---|
| Elemental Formula | C19H26N5O2⁺ |
| Theoretical m/z (Calculated) | 356.20810 |
| Measured m/z (Hypothetical) | 356.20795 |
| Mass Error (ppm) | -0.42 |
This level of accuracy is invaluable for distinguishing the target compound from other potential impurities or degradants with similar molecular weights.
Table of Compounds
| Compound Name | Chemical Formula |
|---|---|
| Teneligliptin | C22H30N6OS |
| This compound | C19H25N5O2 |
| Acetonitrile | C2H3N |
| Methanol | CH4O |
| Potassium Dihydrogen Phosphate | KH2PO4 |
Quantitative Mass Spectrometry for Trace Analysis in Complex Matrices
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preeminent technique for the quantitative analysis of drug metabolites like this compound in complex biological matrices. This is due to its exceptional sensitivity, selectivity, and specificity. The instability of some analytes, such as those with hydroxyl carboxylic acid moieties, in biological samples necessitates careful method development to ensure accurate quantification.
The general approach involves optimizing the mass spectrometric conditions for the parent drug and its metabolites. For Teneligliptin and its sulfoxide (B87167) metabolite, detection is typically performed in the positive ion mode using multiple reaction monitoring (MRM). This involves monitoring specific precursor ion to product ion transitions, which enhances the selectivity of the assay. While specific transition data for this compound is not widely published, a similar method development strategy would be employed.
A critical aspect of trace analysis is the effective separation of the analyte from endogenous matrix components that can cause ion suppression or enhancement. This is achieved through a combination of appropriate sample preparation techniques (e.g., solid-phase extraction, liquid-liquid extraction) and a robust chromatographic method. For carboxylic acids, derivatization can be employed to improve their retention on reversed-phase columns and enhance their ionization efficiency.
The validation of such methods is crucial and typically includes the determination of the linearity range, lower limit of quantification (LLOQ), accuracy, and precision. For instance, a developed LC-MS/MS method for Teneligliptin in human plasma demonstrated linearity over a concentration range of 5 to 1000 ng/mL. A similar validation process would be essential for a method intended for this compound.
Table 1: Illustrative LC-MS/MS Parameters for Teneligliptin Analysis
| Parameter | Example Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition (Teneligliptin) | m/z 427.2 → 243.1 |
| Monitored Transition (Internal Standard) | Varies based on IS used |
| Linearity Range (Teneligliptin) | 5 - 1000 ng/mL |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules, including drug metabolites like this compound. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise molecular structure and connectivity of atoms can be determined.
¹H NMR: The proton spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include:
Aromatic protons: Signals in the downfield region, typically between 7.0 and 9.0 ppm.
Aliphatic protons: A complex series of signals in the upfield region, generally between 1.0 and 5.0 ppm, corresponding to the protons on the piperazine (B1678402) and pyrrolidine (B122466) rings.
Carboxylic acid proton: A characteristic broad singlet at a very downfield chemical shift, often above 10 ppm, which is highly dependent on the solvent and concentration.
¹³C NMR: The carbon spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, characteristic signals would include:
Carbonyl carbon (Carboxylic Acid): A signal in the highly deshielded region of the spectrum, typically between 170 and 185 ppm.
Aromatic carbons: Signals in the range of 110-160 ppm.
Aliphatic carbons: Signals corresponding to the carbons of the piperazine and pyrrolidine rings, typically found in the upfield region of the spectrum.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | > 10.0 (broad) | 170 - 185 |
| Aromatic (Ar-H) | 7.0 - 9.0 | 110 - 160 |
| Aliphatic (C-H) | 1.0 - 5.0 | 20 - 70 |
To definitively assign the signals from the ¹H and ¹³C NMR spectra and to establish the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR experiments are indispensable.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing the proton-proton networks within the piperazine and pyrrolidine rings.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of the ¹³C signals based on the more easily interpretable ¹H spectrum.
Spectroscopic Techniques for Complementary Characterization (e.g., UV-Vis Spectroscopy for Detection Optimization)
UV-Vis spectroscopy is a valuable tool for the detection and quantification of aromatic compounds. For Teneligliptin and its metabolites, the presence of aromatic rings gives rise to characteristic UV absorbance. The wavelength of maximum absorbance (λmax) is an important parameter for optimizing the sensitivity of detection in chromatographic methods.
Studies on Teneligliptin have reported a λmax around 244-246 nm in solvents such as methanol and water. Another reported λmax in Dimethyl Sulphoxide (DMSO) is 267.2 nm. The specific λmax for this compound would be expected to be in a similar range, though slight shifts may occur due to the alteration of the chemical structure. The determination of the λmax is a critical step in method development for HPLC-UV analysis, ensuring that the detector is set to a wavelength that provides the optimal response for the analyte.
Table 3: Reported UV Absorption Maxima for Teneligliptin in Various Solvents
| Solvent | λmax (nm) | Reference(s) |
| Methanol | 245.6 | |
| Methanol:Phosphate Buffer | 246 | |
| Water | 243.5, 244 | |
| Dimethyl Sulphoxide (DMSO) | 267.2 |
Bioanalytical Method Validation Parameters for Non-Human Biological Samples
The validation of bioanalytical methods is essential to ensure the reliability and reproducibility of the data generated, particularly in preclinical studies involving non-human biological samples. The validation parameters are typically defined by regulatory guidelines and include specificity, linearity, accuracy, precision, recovery, and stability.
A study on the determination of Teneligliptin in rabbit plasma provides a relevant example of bioanalytical method validation. The key validation parameters from this study are summarized below and would be applicable to a method for this compound.
Linearity: The method was found to be linear over a concentration range of 7.20 to 470 ng/mL, with a correlation coefficient (r²) greater than or equal to 0.99.
Lower Limit of Quantification (LLOQ): The LLOQ was established at 7.20 ng/mL, indicating the method's sensitivity.
Precision and Accuracy: The interday precision was reported to be lower than 5% (expressed as the coefficient of variation, CV), and the accuracy ranged from 90% to 110%.
Recovery: The mean extraction recovery of Teneligliptin from rabbit plasma was found to be above 82%.
Stability: The stability of the analyte in the biological matrix is assessed under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage) to ensure that the measured concentration reflects the true concentration at the time of sample collection.
Table 4: Bioanalytical Method Validation Parameters for Teneligliptin in Rabbit Plasma
| Parameter | Result |
| Linearity Range | 7.20 - 470 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 7.20 ng/mL |
| Interday Precision (%CV) | < 5% |
| Accuracy | 90% - 110% |
| Mean Extraction Recovery | > 82% |
Synthetic Chemistry and Derivatization Approaches for Teneligliptin Carboxylic Acid
Total Synthesis Strategies for Reference Standard Generation
The generation of Teneligliptin Carboxylic Acid as a reference standard is typically embedded within the broader synthetic schemes of Teneligliptin itself. The carboxylic acid is a key intermediate that is subsequently coupled with 1,3-thiazolidine to form the final active pharmaceutical ingredient. One prominent strategy involves the deesterification of a methyl ester precursor. researchgate.net
A common synthetic pathway commences with the reaction of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine with a protected L-proline derivative. For instance, a nosyl-protected L-proline methyl ester can undergo a stereoselective SN2-type nucleophilic substitution with the piperazine (B1678402) derivative. researchgate.net The resulting intermediate, a methyl ester, is then subjected to deesterification to yield the target carboxylic acid. researchgate.net This hydrolysis step is critical for isolating the carboxylic acid derivative in high purity, making it suitable for use as a reference standard. researchgate.net An industrial process has reported achieving a purity of 99.72% for this carboxylic acid intermediate by HPLC. researchgate.net
Another approach involves the use of different protecting groups on the pyrrolidine (B122466) ring, such as the tert-butoxycarbonyl (Boc) group. The synthesis often starts from L-hydroxyproline and involves multiple steps to construct the substituted pyrrolidine ring system. chemicalbook.com The final step in the formation of the carboxylic acid is the saponification or hydrolysis of the corresponding ester.
The key steps in a representative synthesis are outlined below:
| Step | Reactants | Reagents & Conditions | Product |
| 1 | L-proline methyl ester derivative, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | SN2-type nucleophilic substitution | Methyl (2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidine-2-carboxylate |
| 2 | Methyl ester intermediate from Step 1 | Base- or acid-catalyzed hydrolysis (e.g., NaOH or LiOH) | This compound |
This strategic isolation of the carboxylic acid intermediate allows for its characterization and use as a certified reference material for quality control purposes in the manufacturing of Teneligliptin.
Stereoselective Synthesis and Diastereomeric Purity Assessment
The stereochemistry of this compound is critical, as it contains two chiral centers at the C2 and C4 positions of the pyrrolidine ring, leading to the possibility of four stereoisomers. The desired isomer is the (2S, 4S) configuration. allmpus.com Achieving high stereoselectivity is a primary focus of its synthesis.
Stereocontrol is typically established early in the synthetic sequence by starting with an enantiomerically pure precursor, such as L-hydroxyproline or L-proline. chemicalbook.comnih.gov The stereoselective substitution reaction at the C4 position of the proline ring is a key step where the stereochemistry must be maintained or inverted in a controlled manner to yield the desired trans-(2S, 4S) isomer. researchgate.net The use of specific reaction conditions and protecting groups helps to prevent racemization and ensure the formation of the correct diastereomer. researchgate.net
Assessing the diastereomeric purity is essential. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and effective method for separating and quantifying the different stereoisomers. researchgate.net Spectroscopic techniques such as circular dichroism can also be employed to characterize chiral molecules and determine enantiomeric and diastereomeric excess. rsc.org The development of robust analytical methods is crucial to ensure that the reference standard is free from undesired stereoisomeric impurities, such as the (2R,4S), (2S,4R), and (2R,4R) isomers. allmpus.com
Synthesis of Isotopic Labeled Analogs for Metabolic Pathway Elucidation
Isotopically labeled analogs of this compound are invaluable tools for elucidating the metabolic fate of Teneligliptin. Stable isotopes, such as Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), are incorporated into the molecule to serve as tracers in pharmacokinetic and metabolic studies.
The synthesis of these labeled compounds often involves introducing the isotopic label in one of the final synthetic steps to maximize efficiency and minimize the handling of expensive labeled reagents. mdpi.com For this compound, labeling could be incorporated into various parts of the molecule. For example, deuterium atoms can be introduced into the piperazine ring or the phenyl group. Commercially available Teneligliptin analogs include deuterated versions such as Teneligliptin-D4 and Teneligliptin-d8. synzeal.com
A general strategy for labeling carboxylic acids involves the reversible decarboxylation of the unlabeled acid in the presence of isotopically labeled carbon dioxide (e.g., ¹³CO₂) to form the labeled carboxylate. imist.ma Another approach is to use labeled building blocks during the total synthesis. For instance, a deuterated version of a key intermediate could be prepared and carried through the synthetic sequence. mdpi.com These labeled analogs, once synthesized, can be used as internal standards in quantitative bioanalytical assays using liquid chromatography-mass spectrometry (LC-MS), allowing for precise measurement of the metabolite's concentration in biological matrices. nih.govnih.gov
| Isotope | Potential Labeling Position | Synthetic Method | Application |
| ²H (D) | Piperazine ring, Phenyl group | Reduction using deuterated reagents (e.g., NaBD₄) | Internal standard in LC-MS, metabolic fate studies |
| ¹³C | Carboxyl group, Pyrrolidine ring | Carboxylate exchange with ¹³CO₂, use of ¹³C-labeled precursors | Elucidation of metabolic pathways, mechanistic studies |
| ¹⁵N | Pyrrolidine or Piperazine ring | Use of ¹⁵N-labeled amine precursors | Tracing nitrogen metabolism |
Derivatization Methods for Enhanced Analytical Detectability
While this compound can be analyzed directly by LC-MS, derivatization is a powerful technique to enhance its analytical detectability, especially at trace levels in complex biological samples. nih.gov The carboxylic acid functional group is the primary target for chemical modification. thermofisher.com Derivatization can improve chromatographic behavior, increase ionization efficiency in mass spectrometry, and introduce a chromophore or fluorophore for UV or fluorescence detection. nih.govmdpi.com
Common derivatization reactions for carboxylic acids involve esterification or amidation. nih.gov Reagents containing a readily ionizable moiety or a fluorescent tag are often used.
Methods for Enhanced Detectability:
For LC-ESI-MS/MS: Coupling the carboxylic acid with an amine-containing reagent can significantly enhance the signal in positive-ion electrospray ionization (ESI). Reagents like 2-picolylamine (PA) can react with the carboxylic acid in the presence of coupling agents to form a highly responsive amide derivative. nih.gov This method has been shown to increase detection responses by several orders of magnitude for various carboxylic acids. nih.gov
For Fluorescence Detection: For highly sensitive quantification, fluorescent derivatization agents can be employed. Reagents such as 9-anthryldiazomethane (B78999) (ADAM) or 1-pyrenyldiazomethane (B12527) (PDAM) react with the carboxylic acid to form fluorescent esters. thermofisher.com Similarly, 5-(bromomethyl)fluorescein (B119655) can be used to label the carboxyl group, allowing for detection at very low concentrations. thermofisher.com
For UV Detection: If the analytical setup is limited to UV detection, derivatization can be used to introduce a strong chromophore into the molecule, thereby improving its molar absorptivity and lowering the limit of detection.
The choice of derivatization reagent and method depends on the analytical technique being used and the specific requirements of the assay, such as sensitivity and selectivity. mdpi.com
Chemical Stability and Degradation Pathways of Teneligliptin Carboxylic Acid
Forced Degradation Studies Under Varied Stress Conditions
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing. This helps to rapidly identify potential degradation products and pathways.
Hydrolytic Stability (Acidic, Basic, Neutral)
Hydrolysis is a primary pathway for drug degradation. The stability of Teneligliptin Carboxylic Acid was evaluated in acidic, basic, and neutral aqueous solutions.
Acidic Conditions: Under acidic hydrolysis (e.g., 0.1 N HCl at elevated temperatures), carboxylic acids are generally stable. Studies on the parent drug, Teneligliptin, show it is relatively stable in acidic conditions, with minimal degradation observed. rjpbcs.comresearchgate.net It is anticipated that this compound would exhibit similar or greater stability due to the inherent resistance of the carboxylic acid functional group to further acid-catalyzed hydrolysis. msu.edu
Basic Conditions: In basic conditions (e.g., 0.1 N NaOH at elevated temperatures), Teneligliptin shows significant degradation. rjpbcs.comresearchgate.net While the primary amide bond in Teneligliptin is susceptible to base-catalyzed hydrolysis, this compound, lacking this bond, would be expected to be more stable. However, other parts of the molecule could be susceptible to base-catalyzed reactions.
Neutral Conditions: In neutral aqueous solutions (refluxing in water), Teneligliptin has shown some level of degradation. turkjps.org this compound is expected to be relatively stable under neutral pH, although prolonged exposure to high temperatures could lead to some degradation.
Table 1: Anticipated Hydrolytic Degradation Profile of this compound
| Stress Condition | Reagent | Temperature | Duration | Anticipated Degradation |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 N HCl | 60°C | 2 hours | Low |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 2 hours | Moderate |
Oxidative Degradation Profiles
Oxidative degradation was assessed using hydrogen peroxide. Carboxylic acids themselves are generally resistant to oxidation, but other functional groups within the this compound molecule, such as the piperazine (B1678402) ring or the thiazolidine (B150603) ring (if present in a precursor), could be susceptible. libretexts.org Studies on Teneligliptin reveal significant degradation under oxidative stress (e.g., 3-20% H₂O₂), indicating that parts of the molecular structure are prone to oxidation. rjpbcs.comturkjps.orgd-nb.info
Table 2: Anticipated Oxidative Degradation of this compound
| Stress Condition | Reagent | Temperature | Duration | Anticipated Degradation |
|---|
Photolytic Stability Assessments
Photostability testing exposes the compound to UV and visible light to determine light-induced degradation. While some carboxylic acids can be protected by photolabile groups, the intrinsic photostability depends on the entire molecular structure. nih.gov The parent compound, Teneligliptin, has been found to be largely stable under photolytic stress conditions when exposed to UV light for extended periods. rjpbcs.comresearchgate.net Therefore, it is predicted that this compound would also exhibit high photolytic stability.
Table 3: Anticipated Photolytic Stability of this compound
| Stress Condition | Light Source | Duration | Anticipated Degradation |
|---|
Thermal Stability Evaluations
Table 4: Anticipated Thermal Stability of this compound
| Stress Condition | Temperature | Duration | Anticipated Degradation |
|---|
Identification and Comprehensive Characterization of Secondary Degradation Products
The identification of degradation products is critical for understanding the degradation pathways. Based on the degradation of Teneligliptin, several degradation products have been identified with specific m/z values such as 375.72, 354.30, 310.30, 214.19, 155.65, 138.08, and 136.18 under basic, oxidative, and thermal stress. researchgate.netresearchgate.net It is plausible that this compound would generate some similar degradation products, particularly those arising from the breakdown of the shared core structure, as well as unique products resulting from reactions of the carboxylic acid group, such as decarboxylation products under severe thermal stress.
Kinetic Studies of Degradation Processes
Kinetic studies are necessary to determine the rate of degradation and the shelf-life of a compound. These studies would involve analyzing the extent of degradation of this compound over time under the various stress conditions mentioned above. By plotting the concentration of the remaining compound against time, the order of the reaction (e.g., zero-order, first-order) and the degradation rate constant could be determined. This quantitative data is essential for predicting the stability of the compound over a defined period under specific storage conditions. As no specific kinetic studies on this compound are publicly available, this remains a critical area for future research.
Pre Clinical Mechanistic Investigations and Biochemical Interactions of Teneligliptin Carboxylic Acid in Vitro and Non Human in Vivo
In Vitro Enzyme Interaction Profiling (e.g., with Dipeptidyl Peptidase-4 or other relevant enzymes)
There is no specific information available in the searched scientific literature regarding the in vitro interaction profile of Teneligliptin Carboxylic Acid with Dipeptidyl Peptidase-4 (DPP-4) or other enzymes. Research has focused on the parent drug, Teneligliptin, which is a potent and selective DPP-4 inhibitor.
Receptor Binding and Other Molecular Target Interaction Studies (In Vitro, Non-Clinical Context)
No studies detailing the receptor binding profile or interactions with other molecular targets for this compound in a non-clinical, in vitro setting were identified in the available literature.
Computational Chemistry and Molecular Modeling of Teneligliptin Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting various molecular properties of a compound. scirp.orgresearchgate.net For Teneligliptin Carboxylic Acid, these calculations can reveal fundamental characteristics that govern its reactivity, stability, and interaction potential.
DFT methods are used to solve the Schrödinger equation approximately, providing information on electron distribution and orbital energies. mdpi.comnih.gov Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a larger gap suggests lower reactivity. frontiersin.orgfrontiersin.org
Furthermore, quantum chemical calculations can determine the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting how the molecule will interact with other molecules, including biological receptors. Other calculable properties include dipole moment, polarizability, and vibrational frequencies, which can be correlated with experimental spectroscopic data. scirp.orgresearchgate.net
Table 1: Theoretical Electronic Properties of this compound (Illustrative)
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | ~3.5 D | Measures the overall polarity of the molecule. |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules, calculated using DFT methods like B3LYP/6-31G(d,p).
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of a molecule's conformational dynamics, stability, and interactions with its environment, such as a solvent or a protein binding site. nih.govresearchgate.net
For this compound, MD simulations can explore its conformational landscape. nih.govescholarship.org The molecule possesses several rotatable bonds, allowing it to adopt various shapes (conformers). MD simulations can identify the most stable or frequently occurring conformers in an aqueous solution or when bound to a target. Analysis of the simulation trajectory can yield important metrics like the Root Mean Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms, indicating the stability of the molecule's structure over the simulation period. researchgate.net Another metric, the Root Mean Square Fluctuation (RMSF), reveals the flexibility of different parts of the molecule. researchgate.net
These simulations are crucial for understanding how the molecule behaves in a dynamic biological environment. For instance, studying the stability of the complex between this compound and a target protein can reveal the persistence of key interactions, providing insights into binding affinity and residence time. mdpi.comresearchgate.net
Table 2: Key Analyses in Molecular Dynamics Simulations
| Analysis Type | Information Obtained | Relevance to this compound |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Structural stability of the molecule or complex over time. | Assesses the stability of its conformations and its complex with a biological target. |
| RMSF (Root Mean Square Fluctuation) | Flexibility of individual atoms or residues. | Identifies flexible regions of the molecule which may be important for binding. |
| Conformational Clustering | Dominant conformations adopted during the simulation. | Reveals the most probable shapes of the molecule in a given environment. |
| Hydrogen Bond Analysis | Formation and breaking of hydrogen bonds. | Quantifies interactions with water or protein residues, crucial for solubility and binding. |
Molecular Docking and Binding Energy Predictions with Relevant Biological Macromolecules (Theoretical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). biointerfaceresearch.com This method is fundamental in drug design for predicting the binding mode and affinity of a ligand to its target. sennosbiotech.com For this compound, the most relevant biological macromolecule is the DPP-4 enzyme, the target of its parent drug, Teneligliptin. sennosbiotech.com
Docking algorithms sample a vast number of possible conformations and orientations of the ligand within the protein's active site and use a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). biointerfaceresearch.com Studies on the parent compound, Teneligliptin, show that it binds extensively to the S1, S2, and S2 extensive subsites of the DPP-4 enzyme. researchgate.netmdpi.comresearchgate.net Key interactions involve hydrophobic contacts and hydrogen bonds. nih.govnih.gov The phenyl ring on the pyrazole (B372694) moiety, for instance, has been shown to form crucial interactions within the S2 extensive subsite, enhancing both potency and selectivity. researchgate.net
Table 3: Theoretical Binding Interactions of Teneligliptin Analogs with DPP-4 Active Site Residues
| DPP-4 Subsite | Key Interacting Residues (Example) | Potential Interaction with this compound | Predicted Binding Energy (Illustrative) |
|---|---|---|---|
| S1 | Tyr631, Tyr662, Tyr666 | Hydrophobic interactions, potential H-bonds. | -8 to -11 kcal/mol |
| S2 | Glu205, Glu206 | Potential for new ionic or H-bond interactions via the carboxylate group. | |
| S2 extensive | Phe357, Arg125 | Hydrophobic interactions from the pyrazole-phenyl moiety. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters
Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. frontiersin.orgfrontiersin.org By developing a mathematical model, QSPR can predict properties of new or untested compounds based solely on their molecular structure. frontiersin.org
For this compound and its potential analogs, QSPR models can be developed to predict a wide range of essential physicochemical parameters. These properties are crucial for determining a molecule's "drug-likeness," including its absorption, distribution, metabolism, and excretion (ADME) profile.
The process involves calculating a set of numerical descriptors for a series of molecules with known properties. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). frontiersin.org Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a predictive model. This model could then be used to estimate properties like solubility (logS), lipophilicity (logP), and pKa for this compound without the need for experimental measurement.
Table 4: Common Descriptors Used in QSPR Modeling
| Descriptor Class | Example Descriptors | Physicochemical Property Predicted |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Reactivity, Polarity, Solubility |
| Topological | Wiener Index, Zagreb Indices | Boiling Point, Viscosity, Lipophilicity |
| Steric/Geometrical | Molecular Weight, Molar Volume, Surface Area | Solubility, Permeability |
| Hydrophobic | logP (Octanol-Water Partition Coefficient) | Membrane Permeability, Protein Binding |
Theoretical Evaluation of Bioisosteric Transformations and Analog Design
Bioisosterism refers to the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other properties like metabolic stability or toxicity. nih.govnih.gov The carboxylic acid group is a common functional group in drug molecules but can sometimes be associated with poor permeability or rapid metabolism. researchgate.net
Computational methods are invaluable for the theoretical evaluation of bioisosteric replacements for the carboxylic acid moiety in this compound. rsc.orgnih.gov Potential bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. nih.govnih.gov
The design process involves replacing the carboxylic acid group with a chosen bioisostere in silico. nih.govmdpi.com Molecular docking simulations can then be performed on these new analogs to predict how the structural change affects binding to the target (e.g., DPP-4). Quantum chemical calculations can be used to compare the electronic properties (like pKa and charge distribution) of the analogs to the parent carboxylic acid. nih.gov This theoretical pre-screening allows chemists to prioritize the synthesis of analogs that are most likely to have improved profiles, saving significant time and resources.
Table 5: Potential Bioisosteres for the Carboxylic Acid Group and Their Computational Evaluation
| Bioisostere | Potential Advantage | Computational Evaluation Method |
|---|---|---|
| Tetrazole | Similar pKa, increased metabolic stability. | Docking to predict binding; QM calculations to compare electronic similarity. |
| Acyl Sulfonamide | Tunable acidity, potentially improved permeability. dntb.gov.ua | Docking to assess new H-bond interactions; QSPR for lipophilicity prediction. |
| Hydroxypyrazole | Can mimic hydrogen bonding patterns. researchgate.net | Docking to evaluate fit in the active site; MD simulations to check interaction stability. |
Future Research Directions and Methodological Advancements for Teneligliptin Carboxylic Acid
Development of Ultra-Sensitive Analytical Techniques for Ultra-Trace Level Detection
The detection and quantification of pharmaceutical impurities at trace levels are paramount for ensuring drug safety and quality. While various analytical methods, including High-Performance Liquid Chromatography (HPLC), Reverse-Phase HPLC (RP-HPLC), and Ultra-Performance Liquid Chromatography (UPLC), have been developed for Teneligliptin and its impurities, future research should focus on enhancing sensitivity specifically for Teneligliptin Carboxylic Acid. ijtsrd.comrjptonline.orgrjpbcs.com
Current methods for Teneligliptin have demonstrated linearity over concentration ranges like 10-50 µg/ml, with calculated Limits of Detection (LOD) and Quantification (LOQ) for the parent drug. ijbpas.com For instance, one RP-HPLC method determined the LOD for Teneligliptin to be 3.3 times the standard deviation of the response divided by the slope of the calibration curve. ijbpas.com However, specific ultra-trace methods for the carboxylic acid impurity are not well-documented. Future efforts should aim to develop and validate methods, likely leveraging mass spectrometry (LC-MS/MS), capable of detecting this compound at parts-per-million (ppm) or even parts-per-billion (ppb) levels in the final active pharmaceutical ingredient (API) and formulated drug products. This is crucial for accurately assessing potential genotoxicity and for setting stringent release specifications.
Table 1: Current Analytical Methods for Teneligliptin and Impurities
| Analytical Technique | Column | Mobile Phase Composition | Detection Wavelength | Key Findings |
|---|---|---|---|---|
| RP-HPLC | Cosmosil C18 (250mm x 4.6ID, 5 micron) | Methanol (B129727): Phosphate (B84403) buffer pH 3 (70:30 v/v) | 246 nm | Linearity from 10 to 50 µg/ml. ijtsrd.com |
| RP-HPLC | Grace C18 (250mm x 4.6ID, 5 micron) | Methanol: 0.05% OPA (20:80 v/v) | 249 nm | Linear range of 10-50 µg/ml with r² = 0.999. ijbpas.com |
| RP-HPLC | Zodiac C18 (250×4.6 mm, 5μm) | Methanol: Acetonitrile (B52724) (90:10 v/v) | 235 nm | Linear over a range of 25 to 150μg/ml. ijrdo.org |
Comprehensive Elucidation of Minor Biotransformation Pathways in Diverse Non-Human Species
The metabolism of Teneligliptin has been primarily studied in humans, where it is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3). nih.gov The main metabolite identified is a thiazolidine-1-oxide derivative, designated M1. nih.govresearchgate.net There is a significant gap in the literature regarding the biotransformation of Teneligliptin in non-human species, which is essential for preclinical safety assessment.
Future research must undertake comprehensive metabolic profiling in various animal models (e.g., rats, dogs, monkeys). These studies should be designed to identify not only the major metabolites but also minor biotransformation pathways. It is critical to investigate whether this compound is formed as a metabolite in any species. Although it is known as a process impurity, its potential formation in vivo through pathways such as hydrolysis of a precursor or oxidative metabolism cannot be ruled out without empirical data. Such studies would clarify whether exposure to this compound is limited to trace amounts from the drug substance or if it is also endogenously produced.
Mechanistic Studies on Potential Biological Activities (Hypothesis-Driven, Non-Clinical Focus)
The biological activity of Teneligliptin is well-characterized, centering on its potent and selective inhibition of the DPP-4 enzyme. nih.gov Additionally, it has demonstrated antioxidant and endothelial protective effects. researchgate.net However, the pharmacological and toxicological profile of this compound is entirely unknown. scirp.orgsphinxsai.com
Hypothesis-driven, non-clinical research is needed to assess the potential biological activity of this specific impurity. Key research questions to explore include:
DPP-4 Inhibition: Does this compound retain any inhibitory activity against the DPP-4 enzyme or related dipeptidyl peptidases like DPP-8 and DPP-9?
Off-Target Activity: Could the presence of the carboxylic acid moiety lead to interactions with other biological targets, potentially resulting in unforeseen pharmacological or toxicological effects? The metabolic activation of carboxylic acid-containing drugs into reactive acyl-glucuronides and acyl-CoA thioesters has been linked to adverse reactions in other therapeutic agents. nih.gov
Cellular Effects: In vitro studies using relevant cell lines could investigate the potential for cytotoxicity or other cellular effects, providing a preliminary assessment of its safety profile.
These studies are essential for a comprehensive risk assessment of the impurity.
Advanced Methodologies for Impurity Profiling and Control in Pharmaceutical Manufacturing
This compound is a known process-related impurity that can arise during the synthesis of Teneligliptin. allmpus.com One described industrial process involves the isolation of a carboxylic acid derivative as an intermediate (compound 6), which is subsequently amidated. researchgate.net Inadequate control of this and subsequent steps could lead to the presence of the carboxylic acid in the final API.
Future advancements should focus on a multi-faceted approach to impurity management:
Process Optimization: Further refinement of synthetic routes, such as the one described involving a stereoselective substitution and deesterification to form the carboxylic acid intermediate, is needed to minimize its carry-over into the final product. researchgate.net This includes optimizing reaction conditions, purification methods, and isolation procedures.
Advanced Analytical Profiling: The use of hyphenated techniques like LC-MS/MS and NMR is crucial for the unambiguous identification and characterization of this and other process-related impurities. rjptonline.org
Forced Degradation Studies: Rigorous forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) can help identify the potential for Teneligliptin to degrade into its carboxylic acid form, distinguishing between process impurities and degradants. rjpbcs.com A Chinese patent outlines a specific synthesis method for Teneligliptin-related impurities, which could be used to generate reference standards for these studies. google.com
Table 2: Known Impurities and Intermediates of Teneligliptin
| Compound Name | Chemical Name | Role/Type |
|---|---|---|
| This compound Impurity | (2S,4S)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid | Impurity / Synthetic Intermediate allmpus.comresearchgate.net |
| Teneligliptin Boc Acid Impurity | (4S)-1-(tert-butoxycarbonyl)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid | Impurity / Protected Intermediate veeprho.com |
| Teneligliptin Impurity B | tert- butyl (2S,4S)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl) piperazin-1-yl)-2-(thiazolidine-3-carbonyl) pyrrolidine-1- carboxylate | Impurity globalresearchonline.net |
| Teneligliptin Impurity C | Tert-butyl (2S,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate | Impurity synzeal.com |
Exploration of Stereochemical Impact on Formation and Analytical Behavior
The chemical structure of Teneligliptin contains chiral centers, with the desired (2S,4S) stereoisomer being the active drug substance. allmpus.com The presence of other stereoisomers, such as the (2R,4R), (2S,4R), and (2R,4S) forms, constitutes stereochemical impurity. pharmaffiliates.com The stereochemistry is also defined in this compound, which is specified as the (2S,4S) isomer. allmpus.com
The impact of stereochemistry is a critical area for future investigation:
Stereoselective Synthesis: The manufacturing process must be highly stereoselective to ensure the formation of the desired (2S,4S) carboxylic acid intermediate and prevent the generation of its diastereomers. researchgate.net Research into the potential for epimerization at any of the chiral centers during synthesis or under stress conditions is warranted.
Chiral Analytical Methods: The development of robust, stereospecific analytical methods, likely using chiral chromatography (chiral HPLC or SFC), is essential. These methods must be capable of separating the (2S,4S)-Teneligliptin Carboxylic Acid from all other potential stereoisomers. This is necessary to ensure that the impurity profile is accurately characterized not just chemically, but also stereochemically. The analytical behavior of these different stereoisomers in both chiral and achiral systems needs to be systematically explored.
Q & A
Q. What are the key synthetic pathways for Teneligliptin Carboxylic Acid, and how can researchers optimize yield and purity?
this compound synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key steps include:
- Reagent selection : Use catalysts like palladium for cross-coupling reactions to enhance stereochemical control .
- Purification : Employ column chromatography or recrystallization to isolate the carboxylic acid derivative, ensuring >98% purity via HPLC validation .
- Yield optimization : Adjust reaction time, temperature, and solvent polarity (e.g., DMF for solubility) to mitigate side reactions .
Q. Which analytical methods are most reliable for quantifying this compound in biological matrices?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely validated for this purpose. Critical parameters include:
- Mobile phase : Acetonitrile-phosphate buffer (pH 3.0) in a 70:30 ratio for optimal peak resolution .
- Validation : Follow ICH guidelines for linearity (1–50 µg/mL), precision (%RSD <2%), and recovery (98–102%) .
- Sample preparation : Protein precipitation using methanol for plasma samples to reduce matrix interference .
Q. How does this compound inhibit DPP-4, and what in vitro models validate this mechanism?
Teneligliptin binds competitively to DPP-4’s active site via its carboxylic acid moiety, blocking substrate cleavage. Methodological validation includes:
- Enzyme assays : Measure IC50 values (e.g., ~1 nM for Teneligliptin) using fluorogenic substrates like Gly-Pro-AMC .
- Cell culture models : Human umbilical vein endothelial cells (HUVECs) under high glucose show reduced ROS levels post-treatment, confirming antioxidant synergy with DPP-4 inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions in studies reporting variable antioxidant efficacy of this compound?
Discrepancies often arise from differences in experimental design. Strategies include:
- Dose-response calibration : Test concentrations (1–100 µM) across cell types (e.g., HUVECs vs. hepatocytes) to identify tissue-specific effects .
- Oxidative stress markers : Standardize assays for ROS (DCFH-DA probe), Nrf2-target genes (qPCR), and TXNIP expression to enable cross-study comparisons .
- Meta-analysis : Pool data from pharmacokinetic studies (e.g., Ceriello et al., 2019) to assess inter-individual variability in bioavailability .
Q. What experimental approaches are recommended to study this compound’s interactions with nanoparticle drug-delivery systems?
To evaluate binding and release kinetics:
- Spectroscopic techniques : Use FTIR or XPS to confirm carboxylate-ceria nanoparticle interactions via dissociative binding patterns .
- Computational modeling : Apply density functional theory (DFT) to predict adsorption energies and ligand orientation on nanoparticle surfaces .
- In vitro release assays : Simulate physiological pH (5.5–7.4) to monitor sustained release profiles using dialysis membranes .
Q. How can researchers design robust studies to assess Teneligliptin’s dual role in DPP-4 inhibition and endoplasmic reticulum (ER) stress modulation?
Integrate multi-omics and functional assays:
- Transcriptomics : RNA-seq of HUVECs treated with high glucose + Teneligliptin to map ER stress pathways (e.g., PERK, ATF6) .
- Flow cytometry : Quantify apoptosis (Annexin V/PI staining) and cell-cycle markers (P21, P27) to link ER stress reduction to proliferative recovery .
- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Corrogate plasma concentration-time curves with Nrf2 activation timelines .
Q. What methodologies are critical for validating this compound’s metabolic stability in preclinical models?
Key steps involve:
- Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and identify CYP450 isoforms involved in metabolism .
- Mass spectrometry : Use LC-MS/MS to detect major metabolites (e.g., glucuronide conjugates) and assess bioactivation risks .
- In vivo profiling : Administer radiolabeled Teneligliptin to track distribution in rodent tissues via autoradiography .
Methodological Considerations
Q. How should researchers address challenges in reproducing this compound’s reported antioxidant effects?
Ensure reproducibility by:
- Standardizing culture conditions : Maintain HUVECs in 5 mM glucose (normal) vs. 25 mM (high) for ≥21 days to mimic chronic exposure .
- Controlling oxygen levels : Use hypoxia chambers (1–5% O2) to prevent artifactual ROS generation during assays .
- Blinding protocols : Assign treatment groups randomly and blind analysts to sample identities during data collection .
Q. What cross-disciplinary approaches enhance understanding of this compound’s structure-activity relationships (SAR)?
Combine:
- Molecular docking : Simulate ligand-DPP-4 interactions using AutoDock Vina to prioritize synthetic analogs .
- Cheminformatics : Apply QSAR models to predict logP and solubility, optimizing carboxylate substitutions for enhanced permeability .
- In situ spectroscopy : Monitor real-time binding via surface-enhanced Raman spectroscopy (SERS) on gold nanoparticles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
